molecular formula C14H26N2O6 B6147312 3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid CAS No. 496974-25-5

3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid

Cat. No.: B6147312
CAS No.: 496974-25-5
M. Wt: 318.4
InChI Key:
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Description

The compound 3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid is a derivative of amino acids, often used in organic synthesis and research. The presence of tert-butoxycarbonyl (Boc) groups in its structure serves as protective groups for amines, which are commonly employed in peptide synthesis to protect functional groups from undesired reactions.

Mechanism of Action

Target of Action

It’s known that tert-butoxycarbonyl (boc) protected amino acids are often used in peptide synthesis . Therefore, it’s plausible that this compound could interact with peptide or protein targets in the body.

Mode of Action

The compound, being a derivative of amino acids, likely interacts with its targets through the formation of peptide bonds. The Boc group serves as a protective group for the amino group during peptide synthesis . This allows for selective reactions to occur without unwanted side reactions .

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to peptide synthesis. The Boc group is typically removed in the final stages of peptide synthesis, allowing the amino group to participate in peptide bond formation . The exact pathways and their downstream effects would depend on the specific peptide or protein being synthesized.

Pharmacokinetics

They can be metabolized by various enzymes and excreted in the urine .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature can affect the stability of the compound and its reactivity during peptide synthesis . Additionally, the presence of other reactive groups can lead to side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid typically involves the following synthetic route:

  • Starting Materials: : The synthesis usually begins with the amino acid glycine and Boc anhydride.

  • Boc Protection: : Glycine undergoes a Boc protection reaction to form N-Boc-glycine.

  • Coupling Reaction: : N-Boc-glycine is then coupled with another molecule of N-Boc-glycine using coupling reagents like DCC (dicyclohexylcarbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).

  • Final Product: : The final product, This compound , is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound might scale up the laboratory procedures, ensuring higher yields and purity. Continuous flow reactors and automated synthesis equipment can be utilized to streamline the process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Hydrolysis: : The Boc groups can be removed under acidic conditions, yielding the free amines.

  • Oxidation and Reduction: : Under specific conditions, the compound can undergo oxidation or reduction to modify the functional groups attached to the amino backbone.

  • Substitution: : Various nucleophilic substitutions can occur on the amine groups or the carboxylic acid moiety.

Common Reagents and Conditions

  • Acids: (e.g., HCl or TFA) are used for Boc deprotection.

  • Oxidizing Agents: such as PCC (pyridinium chlorochromate) for selective oxidations.

  • Reducing Agents: like LiAlH4 (lithium aluminum hydride) for reductions.

Major Products Formed

The reactions produce derivatives such as amines, acids, or further protected amino acids, depending on the specific reagents and conditions used.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid: has several research applications:

  • Peptide Synthesis: : It serves as a building block for synthesizing peptides and proteins.

  • Chemical Biology: : Used in studies related to enzyme functions and interactions.

  • Medicinal Chemistry: : Research in drug development utilizes this compound for its versatility in forming complex molecules.

  • Material Science: : Can be employed in creating polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-Glycine

  • N-Boc-Alanine

  • N-Boc-Valine

Uniqueness

Compared to N-Boc-Glycine or N-Boc-Alanine , 3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid offers an additional Boc-protected amine group, making it more versatile for complex synthetic applications. Its structure allows for more intricate peptide formation and provides greater flexibility in chemical modifications.

Properties

CAS No.

496974-25-5

Molecular Formula

C14H26N2O6

Molecular Weight

318.4

Purity

95

Origin of Product

United States

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